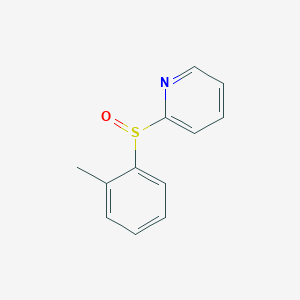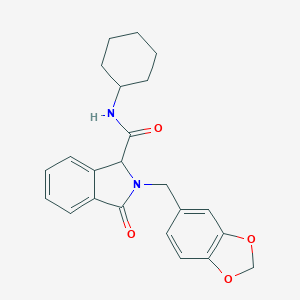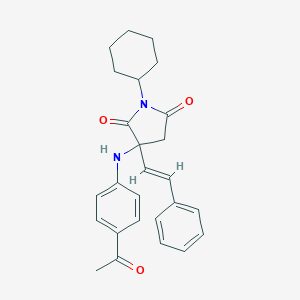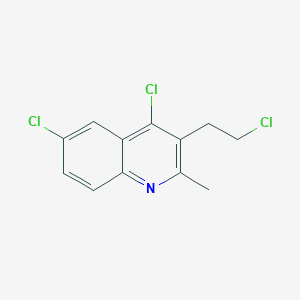
2-(2-Methylphenyl)sulfinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)sulfinylpyridine, also known as sulfoxide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-(2-Methylphenyl)sulfinylpyridine is not fully understood. However, it has been suggested that it may act as a nucleophile and react with electrophilic species. This may result in the formation of covalent adducts that can modify the activity of enzymes and other biomolecules.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)sulfinylpyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-(2-Methylphenyl)sulfinylpyridine in lab experiments include its high purity, stability, and ease of synthesis. Additionally, it has a relatively low toxicity profile, making it suitable for use in biological systems. However, the limitations of using this compound include its limited solubility in water and its potential to form covalent adducts with biomolecules, which may complicate data interpretation.
未来方向
There are several future directions for research on 2-(2-Methylphenyl)sulfinylpyridine. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis and asymmetric synthesis. Finally, the development of new purification techniques may improve the yield and purity of this compound, making it more suitable for use in a range of scientific applications.
Conclusion:
In conclusion, 2-(2-Methylphenyl)sulfinylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and purification.
合成方法
The synthesis of 2-(2-Methylphenyl)sulfinylpyridine involves a multi-step process that includes the reaction of pyridine with 2-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-Methylphenyl)sulfinylpyridine as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
科学研究应用
2-(2-Methylphenyl)sulfinylpyridine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. Additionally, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
属性
CAS 编号 |
87905-09-7 |
|---|---|
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-6-2-3-7-11(10)15(14)12-8-4-5-9-13-12/h2-9H,1H3 |
InChI 键 |
AUARSJQNSXZDJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)C2=CC=CC=N2 |
规范 SMILES |
CC1=CC=CC=C1S(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)

![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)